

Technical Guide: 6-Oxo Simvastatin-d6

Certificate of Analysis

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Compound of Interest

Compound Name: 6-Oxo Simvastatin-d6

Cat. No.: B15142718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **6-Oxo Simvastatin-d6**, a deuterated internal standard crucial for the accurate quantification of 6-Oxo Simvastatin, a metabolite of Simvastatin. This document outlines typical specifications found in a Certificate of Analysis, detailed experimental protocols for its analysis, and relevant metabolic and analytical workflows.

Certificate of Analysis Data

The following tables summarize the typical quantitative data and specifications for **6-Oxo Simvastatin-d6**, compiled from various chemical suppliers and analytical literature.

Physical and Chemical Properties

Parameter	Specification
Chemical Name	2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl-6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester
Molecular Formula	C ₂₅ H ₃₀ D ₆ O ₆
Molecular Weight	438.59 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, Acetonitrile, DMSO

Quality Control Specifications

Test	Method	Specification
Purity (HPLC)	HPLC-UV	>95% [1]
Mass Identity (MS)	ESI-MS	Conforms to Structure
¹ H-NMR	NMR Spectroscopy	Conforms to Structure
Deuterated Forms	Mass Spectrometry	≥99% (d1-d6)
Storage Condition	-	-20°C [1]

Experimental Protocols

Detailed methodologies for the analysis of **6-Oxo Simvastatin-d6** are provided below. These protocols are based on established methods for Simvastatin and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate **6-Oxo Simvastatin-d6** from its potential impurities.

Instrumentation:

- HPLC system with a UV detector
- Column: C18, 5 μ m, 4.6 x 250 mm (e.g., Phenomenex)
- Software for data acquisition and processing

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ethanol (HPLC grade)
- Orthophosphoric Acid

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of ethanol, acetonitrile, and water in a ratio of 30:30:40 (v/v/v). Adjust the pH to 5.9 with orthophosphoric acid. Degas the mobile phase by sonication for 20 minutes.
- **Standard Solution Preparation:** Accurately weigh and dissolve **6-Oxo Simvastatin-d6** in the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 100 μ g/mL.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L
 - Column Temperature: 25°C
 - Detection Wavelength: 238 nm[2]
- **Analysis:** Inject the standard solution into the HPLC system and record the chromatogram. The purity is determined by calculating the percentage of the area of the main peak relative

to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

This protocol is for the confirmation of the molecular weight and structure of **6-Oxo Simvastatin-d6**.

Instrumentation:

- Mass spectrometer with an Electrospray Ionization (ESI) source
- Liquid chromatography system for sample introduction

Reagents:

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid

Procedure:

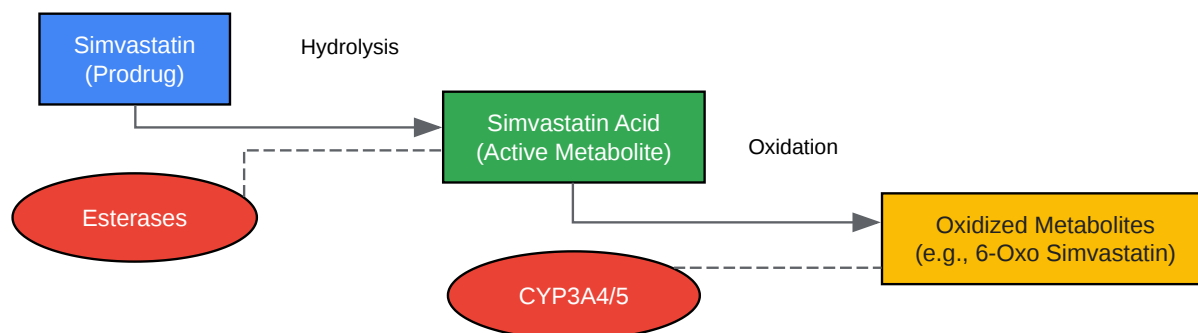
- Sample Preparation: Prepare a dilute solution of **6-Oxo Simvastatin-d6** (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Range: m/z 100-1000
 - Capillary Voltage: 4.5 kV
 - Nebulizer Pressure: 60 psi
 - Drying Gas Temperature: 350°C

- Analysis: Infuse the sample solution into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ at m/z 439.6. Fragmentation analysis (MS/MS) can be performed to further confirm the structure by observing characteristic fragment ions. For instance, the fragmentation of the non-deuterated simvastatin often shows a loss of the ester side chain.[3]

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic context and a typical analytical workflow for **6-Oxo Simvastatin-d6**.

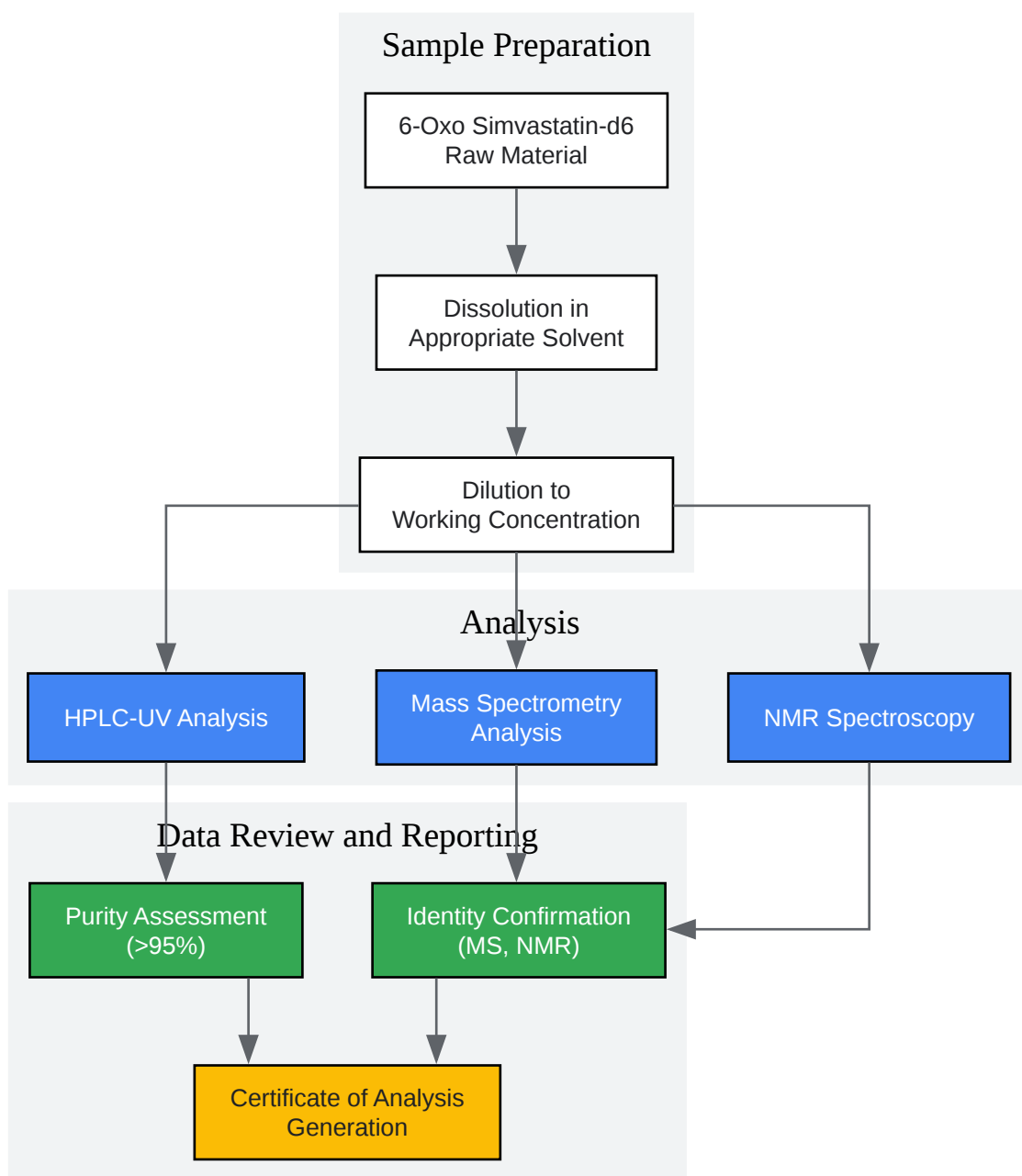
Metabolic Pathway of Simvastatin



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Caption: Metabolic activation of Simvastatin and subsequent oxidation.

Analytical Workflow for Quality Control



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Caption: Quality control workflow for **6-Oxo Simvastatin-d6**.

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References

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